(R)-(1-Methylpyrrolidin-3-yl)methanol CAS number and properties
(R)-(1-Methylpyrrolidin-3-yl)methanol CAS number and properties
An In-depth Technical Guide to (R)-(1-Methylpyrrolidin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-(1-Methylpyrrolidin-3-yl)methanol is a chiral organic compound recognized for its significant role as a versatile building block in medicinal chemistry and organic synthesis.[1] Its structure, featuring a pyrrolidine ring with a primary alcohol and a chiral tertiary amine, makes it a valuable starting material for the synthesis of complex molecules with potential therapeutic applications.[1] This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis methodologies, and its applications in drug discovery and material science.
Chemical and Physical Properties
(R)-(1-Methylpyrrolidin-3-yl)methanol is a chiral molecule with the molecular formula C₆H₁₃NO.[1] Its key physicochemical properties are summarized in the table below. The presence of both a hydrogen bond donor (hydroxyl group) and a hydrogen bond acceptor (tertiary amine) suggests its high solubility in polar protic solvents.
| Property | Value | Reference |
| CAS Number | 1210935-33-3 | [1][2] |
| Molecular Formula | C₆H₁₃NO | [1][2] |
| Molecular Weight | 115.17 g/mol | [1] |
| Boiling Point | 141.7 ± 13.0 °C at 760 mmHg | [2] |
| Density | 1.0 ± 0.1 g/cm³ | [2] |
| Flash Point | 41.2 ± 18.5 °C | [2] |
| Vapor Pressure | 2.4 ± 0.6 mmHg at 25°C | [2] |
| Refractive Index | 1.469 | [2] |
| LogP | -0.46 | [2] |
| Melting Point | Not available | [2] |
| Solubility | Expected to be miscible with water, methanol, and ethanol. | [3] |
Synthesis and Experimental Protocols
The synthesis of (R)-(1-Methylpyrrolidin-3-yl)methanol can be achieved through various strategies, including chiral pool synthesis, asymmetric synthesis, and reduction reactions.[1] Below is a representative experimental protocol for the synthesis of a related precursor, (3R)-1-methylpyrrolidin-3-ol, which can be further converted to the target compound. Additionally, a protocol demonstrating the use of the enantiomeric (S)-form in a Mitsunobu reaction is provided to illustrate its application as a synthetic building block.
Representative Synthesis of a Precursor: (3R)-1-methylpyrrolidin-3-ol
This method is adapted from a patented industrial-scale preparation.
Workflow for the Synthesis of (3R)-1-methylpyrrolidin-3-ol
Caption: Workflow for the synthesis of (3R)-1-methylpyrrolidin-3-ol.
Experimental Protocol:
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Reaction Setup: In a suitable reactor, mix (3R)-pyrrolidin-3-ol (60.0g), 93% paraformaldehyde (23.4g, 1.05 equivalents), methanol (300.4g), and 5% platinum on carbon (3.7g, water-containing).[4]
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Hydrogenation: Pressurize the reactor with hydrogen to 0.4-0.5 MPa and maintain the temperature at 20°C. The reaction is monitored by gas chromatography until the starting material, (3R)-pyrrolidin-3-ol, is consumed (approximately 7.5 hours).[4]
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Work-up: After the reaction is complete, the platinum on carbon catalyst is removed by filtration. The filter cake is washed with methanol.[5]
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Purification: The combined filtrate and washings are concentrated under reduced pressure. The resulting oil is then purified by distillation to yield (3R)-1-methylpyrrolidin-3-ol.[5]
Application in Synthesis: Mitsunobu Reaction
This protocol demonstrates the utility of the enantiomeric (S)-(1-Methylpyrrolidin-3-yl)methanol as a nucleophile in a Mitsunobu reaction to synthesize an N-9 alkylated purine derivative.
Synthetic Pathway to Fused Bicyclic Heterocycles
Caption: Synthetic pathway to fused bicyclic heterocycles.
Experimental Protocol:
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Reaction Setup: To a solution of (S)-(1-methylpyrrolidin-3-yl)methanol (1.15 g, 10 mmol) and 6-chloropurine (1.55 g, 10 mmol) in anhydrous THF (100 mL) under a nitrogen atmosphere, add triphenylphosphine (3.93 g, 15 mmol) at 0 °C.
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Reagent Addition: Add diisopropyl azodicarboxylate (DIAD) (3.03 g, 15 mmol) dropwise over 15 minutes.
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Reaction: Allow the reaction mixture to warm to room temperature and stir for 24 hours.
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Purification: Remove the solvent under reduced pressure. The residue is purified by column chromatography on silica gel (Eluent: Dichloromethane/Methanol, 98:2 to 95:5 gradient) to afford the desired N-9 alkylated purine derivative.
Applications in Drug Discovery and Material Science
(R)-(1-Methylpyrrolidin-3-yl)methanol is a key intermediate in the development of novel therapeutics and materials.
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Pharmaceutical Development: Its chiral nature makes it an ideal scaffold for synthesizing compounds targeting neurological disorders and infections.[1] Derivatives have shown potential as modulators of cholinergic neurotransmission, interacting with both nicotinic and muscarinic acetylcholine receptors, which are implicated in diseases like Alzheimer's and Parkinson's.[6] There is also research into its derivatives as potential antidepressant agents.[1]
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Organic Synthesis: It serves as a valuable building block for the preparation of chiral catalysts and ligands used in asymmetric synthesis.[1]
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Material Science: The compound is being investigated for the development of new materials, such as chiral ionic liquids, which have applications in catalysis and separation processes.[1]
Logical Relationship in Drug Development
Caption: Role as a building block for pharmacologically active agents.
Safety and Handling
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Personal Protective Equipment: Wear protective gloves, safety glasses, and a lab coat.
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Handling: Avoid inhalation of vapors and contact with skin and eyes.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Conclusion
(R)-(1-Methylpyrrolidin-3-yl)methanol is a compound of significant interest to the scientific community, particularly those involved in pharmaceutical research and development. Its unique structural features and chirality make it a valuable tool for the synthesis of a wide range of complex molecules. Further research into its biological activities and applications is likely to uncover new opportunities for its use in creating novel therapeutics and advanced materials.
References
- 1. Buy (R)-(1-Methylpyrrolidin-3-yl)methanol | 1210935-33-3 [smolecule.com]
- 2. [(3R)-1-methylpyrrolidin-3-yl]methanol | CAS#:1210935-33-3 | Chemsrc [chemsrc.com]
- 3. benchchem.com [benchchem.com]
- 4. CN108698989B - Process for the preparation of 1-methylpyrrolidin-3-ol - Google Patents [patents.google.com]
- 5. data.epo.org [data.epo.org]
- 6. benchchem.com [benchchem.com]

